Cyclohexylhydrazine mesylate
CAS No.: 224048-31-1
Cat. No.: VC14201339
Molecular Formula: C7H18N2O3S
Molecular Weight: 210.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 224048-31-1 |
---|---|
Molecular Formula | C7H18N2O3S |
Molecular Weight | 210.30 g/mol |
IUPAC Name | cyclohexylhydrazine;methanesulfonic acid |
Standard InChI | InChI=1S/C6H14N2.CH4O3S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;1H3,(H,2,3,4) |
Standard InChI Key | FTOYDYKCGJSVDH-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)O.C1CCC(CC1)NN |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Identification
Cyclohexylhydrazine mesylate is formally identified as cyclohexylhydrazine methanesulfonate, with the IUPAC name cyclohexylhydrazine;methanesulfonic acid. The compound’s structural features include:
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A cyclohexane ring substituted at one position with a hydrazine group ().
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A methanesulfonate () counterion that stabilizes the hydrazinium cation through ionic interactions .
The molecular structure is represented by the SMILES notation , and its InChIKey is FTOYDYKCGJSVDH-UHFFFAOYSA-N .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 210.30 g/mol | |
CAS Registry Number | 224048-31-1 | |
DSSTox Substance ID | DTXSID20621458 |
Synthesis and Manufacturing
Synthetic Routes
Cyclohexylhydrazine mesylate is typically synthesized via a two-step process:
Step 1: Preparation of Cyclohexylhydrazine
The hydrazine precursor is synthesized through the reaction of chloramine () with cyclohexylamine () under anhydrous conditions. This method, detailed in a 1956 patent, involves bubbling chloramine gas into liquid cyclohexylamine, yielding cyclohexylhydrazine and ammonium chloride as a byproduct :
The product is purified via crystallization or distillation .
Step 2: Mesylation Reaction
Cyclohexylhydrazine is subsequently treated with methanesulfonic acid () or its chloride () in a polar aprotic solvent (e.g., DMF) to form the mesylate salt :
Optimized conditions (e.g., as base, 40–100°C) enhance regioselectivity and yield .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: The compound decomposes at temperatures exceeding 150°C, with the mesylate group contributing to its hygroscopic nature .
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Solubility: Highly soluble in polar solvents (water, DMSO, methanol) but insoluble in nonpolar media (hexane, ether) .
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Reactivity: The hydrazine moiety participates in cyclocondensation reactions with carbonyl compounds (e.g., ketones, esters) to form pyrazole, pyridazine, or tetrazole derivatives .
Applications in Organic Synthesis
Intermediate for Heterocyclic Frameworks
Cyclohexylhydrazine mesylate is a versatile building block in medicinal and agrochemical research:
Pyrazole Synthesis
In a study by Iškauskienė (2022), mesylated hydrazines facilitated the alkylation of pyrazole carboxylates under Mitsunobu conditions, yielding regioisomeric products with potential bioactivity . For example, coupling with ethyl pyrazole-5-carboxylate produced 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate, a precursor to kinase inhibitors .
Pyridazine and Tetrazole Derivatives
The compound’s hydrazine group undergoes cyclocondensation with diketones or cyanoacetates to form pyridazinones and tetrazoles, which are explored for anticancer and antimicrobial applications .
Future Directions
Research gaps include:
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Mechanistic Studies: Elucidating the regioselectivity of N-alkylation reactions involving cyclohexylhydrazine mesylate.
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Biological Screening: Evaluating the bioactivity of its heterocyclic derivatives against pathogenic targets.
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